Nelfinavir - 159989-64-7

Nelfinavir

Catalog Number: EVT-253364
CAS Number: 159989-64-7
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nelfinavir Mesylate is an antiretroviral drug primarily classified as a Human Immunodeficiency Virus (HIV) protease inhibitor. [, ] While initially utilized for its potent antiviral activity against HIV-1, [, , ] research has revealed its potential as an anti-cancer agent due to its ability to inhibit tumor progression in various human cancers. [, , , , , , , , , , , , , , , ] Nelfinavir's ability to activate the unfolded protein response, disrupt mitochondrial function, and induce apoptosis in cancer cells has garnered significant attention in oncology research. [, , , ] Moreover, nelfinavir exhibits antimicrobial effects against malaria, tuberculosis, and Severe Acute Respiratory Syndrome (SARS). []

M8 (Nelfinavir hydroxy-t-butylamide)

  • Compound Description: M8 is the major, active metabolite of Nelfinavir. It is formed via CYP2C19-mediated hydroxylation of the t-butylamide group in Nelfinavir. Like Nelfinavir, M8 exhibits potent antiviral activity against HIV. []
  • Relevance: M8's structural similarity to Nelfinavir, along with its potent antiviral activity, makes it a significant compound in the context of Nelfinavir research. Studies often measure M8 concentrations alongside Nelfinavir to understand the drug's overall efficacy. Additionally, factors affecting M8 formation, such as CYP2C19 polymorphisms or liver disease, are crucial considerations in Nelfinavir treatment. [, ]

Ritonavir

  • Compound Description: Ritonavir is another HIV protease inhibitor, often used in low doses as a pharmacokinetic enhancer for other protease inhibitors, including Nelfinavir. It inhibits CYP3A4, the enzyme responsible for metabolizing many drugs, thereby increasing their plasma concentrations. []
  • Relevance: Ritonavir is frequently co-administered with Nelfinavir to boost its plasma levels and enhance its antiviral activity, particularly in once-daily dosing regimens. [, ]

Saquinavir

  • Compound Description: Saquinavir is an HIV protease inhibitor that, like Nelfinavir, is metabolized by CYP3A4. []
  • Relevance: Co-administration of Saquinavir with Ritonavir can impact Nelfinavir concentrations, highlighting the complex metabolic interactions between these HIV protease inhibitors. This complexity necessitates careful monitoring and potential dose adjustments to ensure treatment efficacy and minimize toxicity risks. []

Ezetimibe

  • Compound Description: Ezetimibe is an FDA-approved drug that lowers cholesterol levels by inhibiting its absorption in the small intestine. Recent research suggests that Ezetimibe synergizes with Nelfinavir's anticancer activity by depleting cellular fatty acid and cholesterol pools, thus enhancing Nelfinavir's disruption of lipid-rich membranes. []
  • Relevance: Ezetimibe's synergistic action with Nelfinavir in preclinical models positions it as a potential candidate for combination therapies, particularly in multiple myeloma treatment, where Nelfinavir has shown promise. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. It works by blocking the proteasome, a cellular complex responsible for degrading proteins, leading to an accumulation of misfolded proteins and cell death. [, ]
  • Relevance: Nelfinavir enhances Bortezomib's cytotoxicity in preclinical models. This synergistic effect is particularly relevant in the context of multiple myeloma, where Nelfinavir has shown potential to overcome Bortezomib resistance. [, , ]

Compound E

  • Compound Description: Compound E is a potent γ-secretase inhibitor (GSI). []
  • Relevance: While Compound E exhibits greater potency in inhibiting γ-secretase activity, Nelfinavir demonstrates superior effectiveness in reducing the expression of Notch targets, such as phospho-Rb, c-Myc, Hrb, Hes1, and survivin. This suggests that Nelfinavir's mechanism of action in T-ALL extends beyond simply inhibiting γ-secretase. []

Terfenadine

  • Compound Description: Terfenadine is a non-sedating antihistamine primarily metabolized by CYP3A4 in the liver. []
  • Relevance: In a clinical study, Nelfinavir inhibited the elimination of Terfenadine, providing in vivo evidence of Nelfinavir's inhibitory effect on CYP3A4, a crucial enzyme in drug metabolism. []

Methotrexate

  • Compound Description: Methotrexate is an antimetabolite and antifolate drug used in treating various cancers and autoimmune diseases. It inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. []
  • Relevance: Nelfinavir's interaction with MRP4, a transporter of Methotrexate, raises the possibility of enhanced antitumor efficacy and potential adverse effects when these drugs are co-administered. []

Adefovir

  • Compound Description: Adefovir is a nucleotide analogue reverse transcriptase inhibitor used in treating chronic hepatitis B and HIV infection. It acts as a chain terminator of viral DNA synthesis. []
  • Relevance: Nelfinavir inhibits MRP4, a transporter involved in the efflux of Adefovir. This interaction suggests a potential for altered drug disposition and possibly increased toxicity or efficacy when these drugs are used concurrently, particularly in HIV-infected cancer patients. []

9-(2-phosphonylmethoxyethyl)adenine (PMEA)

  • Compound Description: PMEA is an acyclic nucleoside phosphonate analogue with antiviral activity against various DNA viruses and retroviruses. Like Adefovir, it inhibits viral DNA polymerase, halting viral replication. []
  • Relevance: Nelfinavir's inhibition of MRP4, a transporter of PMEA, suggests a potential for increased PMEA cytotoxicity in cells expressing MRP4. This finding highlights the complex interplay between HIV protease inhibitors, nucleoside analogues, and drug transporters, warranting further investigation for optimized treatment strategies. []

Efavirenz

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV infection. It binds to HIV reverse transcriptase, blocking the conversion of viral RNA to DNA. [, ]
  • Relevance: Clinical trials have evaluated the efficacy and safety of Nelfinavir in combination with Efavirenz in treatment-experienced HIV patients. While both drugs can be part of effective HIV regimens, studies suggest that the combination of Nelfinavir plus Efavirenz achieves a higher rate of viral suppression compared to Nelfinavir or Efavirenz alone in patients previously treated with nucleoside analogues. [, ]
Synthesis Analysis

The synthesis of nelfinavir has been approached through various methods. A notable route involves the asymmetric bromocyclization of bisallylic compounds, which allows for the construction of the core structure of nelfinavir in a concise manner. This method emphasizes enantioselectivity, which is crucial for the biological activity of the compound .

Another synthesis method utilizes d-tartaric acid as a starting material, where selective opening of a cyclic derivative leads to the formation of nelfinavir. This approach highlights the versatility of tartaric acid in organic synthesis and its ability to provide chiral centers necessary for biological activity .

Additionally, a practical synthesis method has been reported using a novel chiral building block derived from dimethyl-5-hydroxy-1,3-dioxepan-6-yl moiety. This method showcases an efficient pathway to obtain nelfinavir with high yields and purity .

Molecular Structure Analysis

Nelfinavir's molecular formula is C20H27N3O4S, and its structure features a complex arrangement that includes a sulfonamide group, a hydroxyethylamine moiety, and several stereocenters. The three-dimensional conformation is critical for its interaction with the HIV protease enzyme. The compound contains multiple functional groups that contribute to its solubility and binding affinity.

The stereochemistry around the chiral centers is essential for its inhibitory activity against HIV protease. Structural studies have shown that nelfinavir fits well into the active site of the enzyme, where it forms hydrogen bonds and hydrophobic interactions that stabilize its binding .

Chemical Reactions Analysis

Nelfinavir undergoes several chemical reactions pertinent to its function as an antiviral agent. Its primary reaction involves binding to HIV protease, where it inhibits the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition occurs through competitive binding at the active site of the enzyme, effectively blocking substrate access.

Moreover, nelfinavir has been shown to interact with other cellular pathways beyond HIV replication. For instance, it inhibits Site-2 protease cleavage activity, which is involved in regulated intramembrane proteolysis—a process vital for various cellular functions including lipid metabolism and stress responses .

Mechanism of Action

Nelfinavir acts primarily by inhibiting HIV protease, an enzyme critical for processing viral polyproteins into functional proteins required for viral assembly and maturation. By binding to the active site of HIV protease, nelfinavir prevents the enzyme from cleaving polyproteins into their active forms. This inhibition results in non-infectious viral particles being produced.

Additionally, nelfinavir has been implicated in modulating cellular pathways related to apoptosis and endoplasmic reticulum stress responses. It induces an unfolded protein response by activating specific signaling pathways such as IRE1/XBP1 and PERK/eIF2α pathways . These effects may contribute to its potential therapeutic applications beyond HIV treatment.

Physical and Chemical Properties Analysis

Nelfinavir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 345.51 g/mol
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: The melting point ranges from 110°C to 115°C.
  • Stability: Nelfinavir is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are essential for its formulation in pharmaceutical preparations and influence its bioavailability when administered orally .

Applications

Nelfinavir's primary application is as an antiretroviral agent in the treatment of HIV infection. It is particularly effective in combination therapies aimed at achieving viral suppression and improving immune function in infected individuals.

Beyond its use in HIV treatment, recent studies have explored nelfinavir's potential applications in oncology. Research indicates that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell survival and apoptosis regulation . Its ability to modulate lipid metabolism also suggests potential applications in metabolic disorders.

Mechanistic Pharmacology of Nelfinavir

Protease Inhibition Mechanisms in Viral Replication

Competitive Binding Dynamics to HIV-1/2 Protease Active Sites

Nelfinavir functions as a competitive inhibitor of HIV-1 and HIV-2 aspartyl proteases, binding reversibly to the enzyme's catalytic active site with high affinity (Ki = 2 nM) [1] [9]. This binding prevents the protease from processing viral gag and gag-pol polyproteins into functional structural proteins and enzymes. Structural analyses reveal that nelfinavir's hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') in the protease active site, mimicking the transition state of peptide bond hydrolysis [1] [10]. The drug's specific binding geometry exploits the enzyme's substrate recognition cleft, with its phenylsulfanyl moiety occupying the S1' pocket and the decahydroisoquinoline group extending toward the S2 subsite [3].

The competitive inhibition kinetics demonstrate concentration-dependent effects, where increasing nelfinavir concentrations progressively reduce the protease's catalytic efficiency (Vmax/Km) without altering the theoretical maximum reaction rate (Vmax) – a hallmark characteristic of competitive inhibitors. This inhibition prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles [1]. Resistance-conferring mutations such as D30N significantly impair this competitive binding by disrupting critical hydrogen bonding networks. The D30N mutation causes a 20-60 fold reduction in nelfinavir binding affinity due to the loss of a crucial hydrogen bond between the drug's sulfonamide oxygen and the protease's residue 30 side chain [10].

Structural Basis for Dual HIV-1 and HIV-2 Protease Inhibition

Nelfinavir exhibits inhibitory activity against both HIV-1 and HIV-2 proteases due to conserved structural features in their active sites. X-ray crystallographic studies of nelfinavir-bound protease complexes reveal that the inhibitor maintains a similar binding mode in both enzymes, facilitated by the high conservation of residues forming the substrate envelope [3] [10]. The catalytic triad (Asp-Thr-Gly) and the hydrophobic core surrounding the active site display remarkable structural homology between HIV-1 and HIV-2 proteases, allowing nelfinavir's extensive hydrophobic interactions and hydrogen bonding patterns to be maintained across both enzyme variants [1].

Table 1: Structural Features of Nelfinavir-Protease Binding

Structural ElementInteraction TypeHIV-1 ResiduesHIV-2 ResiduesFunctional Consequence
Central hydroxyl groupHydrogen bondingAsp25/Asp25'Asp25/Asp25'Transition state mimicry
Phenylsulfanyl moietyHydrophobic packingVal82, Ile84Val82, Ile84S1' pocket occupation
DecahydroisoquinolineVan der WaalsPro81, Val82Pro81, Val82S2 subsite occupation
Tert-butyl carboxamideHydrogen bondingAsp30Asp30Enhanced binding affinity

Despite this dual inhibitory capacity, the D30N mutation in HIV-1 protease demonstrates unique resistance mechanisms. Structural analyses show that the D30N substitution causes a significant conformational shift in the P2 loop region (residues 28-36), reducing the volume of the S2 binding pocket and altering the hydrogen bonding network critical for nelfinavir binding [10]. This mutation specifically disrupts the interaction between residue 30 and nelfinavir's carboxamide group, explaining the significant resistance observed clinically. Interestingly, this structural alteration does not confer cross-resistance to most other protease inhibitors, as they utilize different binding interactions [3] [10]. The co-evolution of cleavage site mutations (e.g., L449F/S451N in Gag p1-p6) partially restores substrate recognition in D30N mutants by enhancing intermolecular contacts within the substrate envelope [3].

Non-Viral Molecular Targets and Off-Target Effects

Modulation of Akt/PKB Signaling Pathways in Oncology

Nelfinavir demonstrates significant off-target effects against oncogenic signaling pathways, particularly through its potent inhibition of the Akt/PKB (Protein Kinase B) cascade. At clinically achievable concentrations (10-30 μM), nelfinavir suppresses phosphorylation of Akt at both Thr308 and Ser473 residues, effectively deactivating this critical survival pathway [2] [4] [6]. The mechanism involves impaired phosphoinositide-dependent kinase 1 (PDK1)-mediated phosphorylation at Thr308 and disruption of mTORC2 complex-mediated phosphorylation at Ser473 [7]. This dual inhibition leads to downstream effects including reduced phosphorylation of glycogen synthase kinase-3α/β (GSK-3α/β), forkhead transcription factors (FKHR), and Bad – all pivotal regulators of cell survival and apoptosis [4] [7].

In prostate cancer models, nelfinavir-mediated Akt inhibition occurs concomitantly with reduced androgen receptor (AR) signaling and downregulation of prostate-specific antigen (PSA) expression [4]. The drug additionally suppresses STAT3 phosphorylation and nuclear translocation, disrupting IL-6-mediated survival pathways in multiple myeloma and prostate cancer cells [4] [8]. These effects collectively induce G1 cell cycle arrest through downregulation of cyclins (D3, B) and cyclin-dependent kinases (CDK1, CDK2), while upregulating cell cycle inhibitors p21 and p27 [2] [4]. The resulting cell cycle disruption significantly contributes to nelfinavir's antitumor effects across diverse cancer types.

Table 2: Nelfinavir-Induced Cell Cycle Effects in Cancer Models

Cancer TypeCell LinesKey Cell Cycle EffectsMolecular Regulators
Ovarian CancerSKOV3, OVCAR3G1 arrest, sub-G1 accumulation↓Cyclin D3, ↓CDK1, ↑p21
MelanomaA375, WM266-4G1 arrest↓CDK2 activity, ↓Cdc25A
Prostate CancerLNCaP, DU145S-phase decrease, sub-G1 increase↓Cyclin D3, ↓Cyclin B, ↑p53
LiposarcomaSW872G1 accumulation↑p21, ↓PCNA
Cervical CancerHeLa, SiHaSub-G1 accumulation↓Cyclin D3, ↓Cyclin B, ↑p53

Endoplasmic Reticulum Stress Induction and Unfolded Protein Response

Nelfinavir potently induces endoplasmic reticulum (ER) stress by disrupting protein processing and folding, leading to accumulation of unfolded proteins in the ER lumen [5] [8]. This stress triggers the unfolded protein response (UPR) through three primary ER-resident sensors: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6) [2] [8]. At concentrations ≥15 μM, nelfinavir upregulates the ER chaperone BiP/GRP78 by 3-5 fold and promotes phosphorylation of eukaryotic initiation factor 2α (eIF2α) – key markers of UPR activation [5] [8]. This response initially aims to restore proteostasis by reducing global protein translation while increasing ER folding capacity.

Prolonged nelfinavir exposure leads to terminal UPR activation characterized by sustained eIF2α phosphorylation and induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) [5] [8]. Morphologically, this manifests as massive dilation of the ER, forming characteristic cytoplasmic vacuoles in ovarian, cervical, and prostate cancer cells [5]. The drug concurrently inhibits proteasome activity (20-40% reduction at 20 μM), creating proteotoxic stress through dual impairment of both protein folding and degradation systems [8]. This synergistic disruption overwhelms cellular adaptive mechanisms, culminating in caspase-mediated apoptosis.

In multiple myeloma models, nelfinavir-induced UPR activation overcomes bortezomib resistance by restoring IRE1/XBP1 signaling – a critical pathway for plasma cell maturation that determines proteasome inhibitor sensitivity [8]. Clinical studies demonstrate that nelfinavir monotherapy (2500-5000 mg/day) significantly upregulates UPR markers (BiP, CHOP, XBP1 splicing) in peripheral blood mononuclear cells, providing pharmacodynamic evidence of this mechanism in humans [8]. The drug's ability to force terminal UPR activation represents a promising strategy against malignancies with high secretory demands, particularly those resistant to conventional proteasome inhibitors.

Properties

CAS Number

159989-64-7

Product Name

Nelfinavir

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C32H45N3O4S

Molecular Weight

567.8 g/mol

InChI

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1

InChI Key

QAGYKUNXZHXKMR-HKWSIXNMSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Solubility

Slightly soluble
1.91e-03 g/L

Synonyms

AG 1343
AG-1343
AG1343
Mesylate, Nelfinavir
Monomethane Sulfonate, Nelfinavir
Nelfinavir
Nelfinavir Mesylate
Nelfinavir Monomethane Sulfonate
Sulfonate, Nelfinavir Monomethane
Viracept

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.